1-cyclohexyl-5-methyl-1H-pyrazol-3-amine CAS number and identifiers
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine CAS number and identifiers
A Critical Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary & Chemical Identity
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] Unlike its more common isomer (5-amino-1-cyclohexyl-3-methylpyrazole), this specific regioisomer positions the exocyclic amine at the 3-position while maintaining a hydrophobic cyclohexyl group at the N1-position and a methyl clamp at C5.
This structural arrangement is non-trivial; it provides a unique vector for hydrogen bonding in the ATP-binding pocket of kinases, often serving as a "hinge binder" mimic while the cyclohexyl group occupies the solvent-exposed region or hydrophobic back-pocket II, depending on the specific kinase topology.
Chemical Identifiers Table
| Property | Specification |
| CAS Number | 1247153-94-1 |
| IUPAC Name | 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.27 g/mol |
| SMILES | CC1=CC(N)=NN1C2CCCCC2 |
| InChI Key | Specific key depends on protonation state, generally analog to PTQWQGFQOJOBJK |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calc.) | ~3.5–4.0 (Pyrazoles are weak bases) |
Synthesis & Regiochemical Challenges
The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of cyclohexylhydrazine with non-symmetrical 1,3-dielectrophiles (such as 3-aminocrotononitrile or acetoacetonitrile) typically yields a mixture of two isomers:
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5-amino-1-cyclohexyl-3-methylpyrazole (Thermodynamic product, often favored).
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3-amino-1-cyclohexyl-5-methylpyrazole (The target, CAS 1247153-94-1).[1][3]
Mechanistic Insight
The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The N-substituted nitrogen (N1) of cyclohexylhydrazine is more nucleophilic due to the inductive effect of the cyclohexyl group, but it is also more sterically hindered.
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Pathway A (Target): The unsubstituted NH₂ of the hydrazine attacks the nitrile carbon (or thioimidate intermediate), leading to the 3-amino-5-methyl isomer.
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Pathway B (Isomer): The substituted NH of the hydrazine attacks the ketone/nitrile, leading to the 5-amino-3-methyl isomer.
To selectively obtain the 3-amino-5-methyl isomer, process chemists often employ Thorpe-Ziegler cyclization variants or specific condensation conditions that favor the kinetic product.
Visualization: Regioselective Synthesis Pathways
Caption: Divergent synthesis pathways showing the competition between the target 3-amino isomer and the common 5-amino isomer.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with >95% isomeric purity.
Reagents
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Cyclohexylhydrazine hydrochloride (1.0 eq)
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3-Aminocrotononitrile (1.1 eq)
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Ethanol (Absolute)
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Hydrochloric acid (conc.)
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Sodium Hydroxide (10% aq)
Step-by-Step Methodology
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Condensation:
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In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexylhydrazine HCl (10 mmol) in Ethanol (20 mL).
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Add 3-aminocrotononitrile (11 mmol).
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Acidify with catalytic conc. HCl (0.5 mL) to activate the nitrile.
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Critical Step: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The two isomers usually have distinct Rf values (the 5-amino isomer is often more polar due to H-bonding capability).
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-
Work-up:
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Cool the reaction mixture to room temperature.
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Concentrate in vacuo to remove ethanol.
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Basify the residue with 10% NaOH to pH ~10.
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Extract with Ethyl Acetate (3 x 20 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and filter.
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-
Purification (The Self-Validating Step):
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The crude residue contains both isomers.
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Flash Column Chromatography: Use a silica gel column.[4]
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Gradient: Start with 100% DCM, gradually increasing to 5% MeOH/DCM.
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Identification: The target (3-amine) typically elutes after the 5-amine isomer in this system due to the specific interaction of the primary amine with the silica, although this can reverse depending on the exact mobile phase modifiers.
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Validation: Verify fractions using ¹H NMR.
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Target Signal: Look for the C4-H singlet. In 1,5-disubstituted pyrazoles, the chemical shift of the C4 proton and the methyl group will differ characteristically from the 1,3-disubstituted isomer.
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NOESY: A NOE correlation between the N-Cyclohexyl protons and the C5-Methyl protons confirms the 1-cyclohexyl-5-methyl structure. If the methyl is at C3, no NOE is observed between the cyclohexyl and the methyl.
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Medicinal Chemistry Applications
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .
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Kinase Inhibition (Hinge Binding): The 3-amino-pyrazole motif is a classic "hinge binder." The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrazole N2 acts as a hydrogen bond acceptor from the backbone amide.
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Vector Control: The C5-methyl group provides a steric clash that can induce selectivity against kinases with smaller gatekeeper residues, or simply enforce a specific dihedral angle of the N1-cyclohexyl group, directing it into the hydrophobic pocket.
Visualization: Pharmacophore Interaction
Caption: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye).
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GHS Signal: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can oxidize slowly or absorb moisture.
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of fine dust.
References
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BLD Pharm. (2024). Product Datasheet: 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1).[1][2][3][5] Retrieved from
-
Smolecule. (2023). Chemical Profile: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine.[1][2][3][5][6] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. (General reference for pyrazole properties). Retrieved from
- Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles. Chemical Reviews.
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ChemBuyersGuide. (2024). Commercial Availability of Pyrazole Intermediates. Retrieved from
Sources
- 1. 1700262-96-9|1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 956364-46-8|1-Ethyl-5-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 3. 1247153-94-1|1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | 1247153-94-1 [smolecule.com]
- 6. rndmate.com [rndmate.com]
